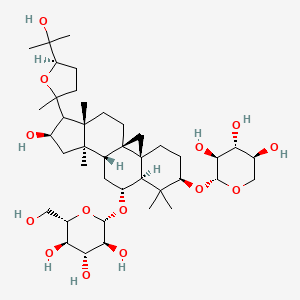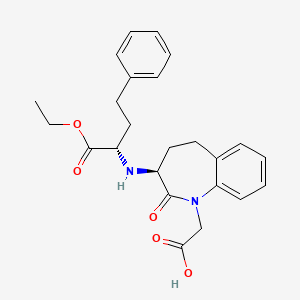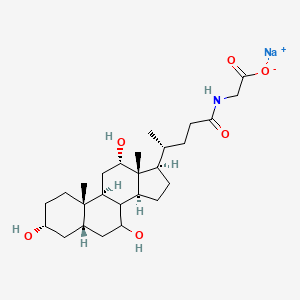
Glycocholate sodium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycocholate sodium, also known as sodium glycocholate, is a bile salt derived from the conjugation of cholic acid with glycine. It is an ionic amphiphilic compound with a steroid skeleton, playing a crucial role in the emulsification and absorption of dietary fats. This compound is widely used in pharmaceutical formulations as an absorption enhancer due to its ability to increase the permeability of biological membranes.
準備方法
Synthetic Routes and Reaction Conditions: Glycocholate sodium is synthesized from cholic acid, which is first converted to its glycine conjugate, glycocholic acid. The glycocholic acid is then neutralized with sodium hydroxide to form this compound. The reaction conditions typically involve:
Step 1: Conjugation of cholic acid with glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Step 2: Neutralization of glycocholic acid with sodium hydroxide to yield this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar chemical processes but optimized for higher yields and purity. The process includes:
Extraction of cholic acid: from bovine or porcine bile.
Chemical conjugation: with glycine.
Purification: through crystallization and filtration techniques.
Neutralization: with sodium hydroxide and drying to obtain the final product.
化学反応の分析
Types of Reactions: Glycocholate sodium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form glycodehydrocholate.
Reduction: It can be reduced to form glycocholic acid.
Substitution: this compound can participate in nucleophilic substitution reactions, where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reactions typically occur in aqueous or organic solvents under mild conditions.
Major Products:
Oxidation: Glycodehydrocholate.
Reduction: Glycocholic acid.
Substitution: Various glycocholate derivatives depending on the substituent.
科学的研究の応用
Glycocholate sodium has diverse applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in chemical reactions and formulations.
Biology: Facilitates the study of membrane permeability and transport mechanisms.
Medicine: Enhances the oral bioavailability of poorly absorbed drugs by increasing their intestinal absorption.
Industry: Employed in the formulation of pharmaceuticals, cosmetics, and food products to improve solubility and stability.
作用機序
Glycocholate sodium exerts its effects through its amphiphilic nature, allowing it to interact with both hydrophobic and hydrophilic molecules. It enhances the absorption of drugs by:
Increasing membrane fluidity: Disrupts the lipid bilayer of cell membranes, increasing permeability.
Forming micelles: Solubilizes hydrophobic drugs into micelles, facilitating their transport across biological membranes.
Inhibiting proteases: Reduces the degradation of peptide drugs, enhancing their stability and absorption.
類似化合物との比較
Sodium taurocholate: Another bile salt with a taurine conjugate instead of glycine.
Sodium glycodeoxycholate: A bile salt lacking a hydroxyl group at the 7 position, making it more lipophilic.
Sodium taurodeoxycholate: Similar to sodium glycodeoxycholate but with a taurine conjugate.
Uniqueness of Glycocholate Sodium:
Hydrophilic and hydrophobic balance: The presence of both hydrophilic (glycine) and hydrophobic (cholic acid) components makes this compound an effective emulsifier and absorption enhancer.
Versatility: Its ability to form micelles and increase membrane permeability makes it suitable for a wide range of applications in drug delivery and formulation.
This compound stands out due to its unique balance of properties, making it a valuable compound in various scientific and industrial fields.
特性
分子式 |
C26H42NNaO6 |
|---|---|
分子量 |
487.6 g/mol |
IUPAC名 |
sodium;2-[[(4R)-4-[(3R,5S,7R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate |
InChI |
InChI=1S/C26H43NO6.Na/c1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29;/h14-21,24,28-30H,4-13H2,1-3H3,(H,27,31)(H,32,33);/q;+1/p-1/t14-,15+,16-,17-,18+,19+,20-,21+,24?,25+,26-;/m1./s1 |
InChIキー |
OABYVIYXWMZFFJ-CYNXBEPGSA-M |
異性体SMILES |
C[C@H](CCC(=O)NCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3C2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C.[Na+] |
正規SMILES |
CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-piperidin-3-yloxy-8-propan-2-yl-N-[(2-pyrazol-1-ylphenyl)methyl]pyrazolo[1,5-a][1,3,5]triazin-4-amine;hydrochloride](/img/structure/B10798903.png)
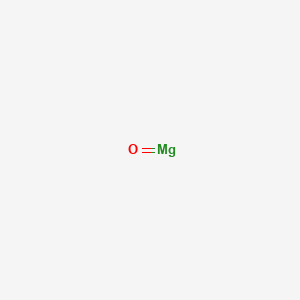
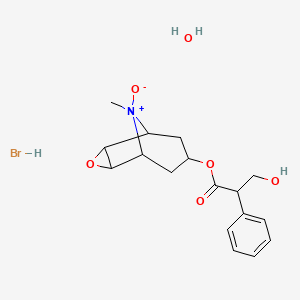

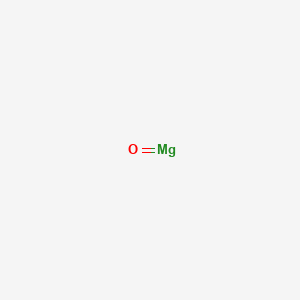
![(2S,6Z,10S,16Z)-6,16-di(butylidene)-5,15-dioxapentacyclo[9.5.2.01,13.02,10.03,7]octadeca-3(7),12-diene-4,14-dione](/img/structure/B10798933.png)
![3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione](/img/structure/B10798940.png)
![3-[5-(Dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B10798942.png)
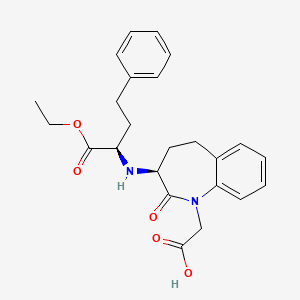
![(6R)-2-methyl-4-oxo-6-[(3S,7S,10S,12S,13R,14R,17R)-3,7,12-trihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid](/img/structure/B10798954.png)
![(4R,5S,6S)-3-[(3S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B10798965.png)
![2-methyl-4-oxo-6-[(3S,5R,7S,10S,12S,13R,14R,17R)-3,7,12-trihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid](/img/structure/B10798969.png)
